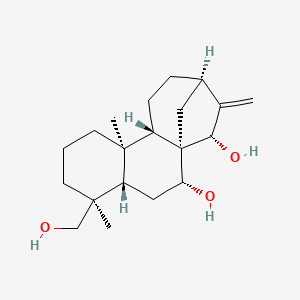
Canditriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canditriol is a natural product found in Mucor plumbeus and Sideritis infernalis with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Potential
- Canditriol demonstrates significant antimicrobial activity, particularly against Candida species. This is evident in studies focusing on plant extracts and their effects on various microorganisms, including Candida albicans. The research underscores canditriol's potential in treating fungal infections and contributing to the development of new antimicrobial agents (Höfling et al., 2010); (Mbosso et al., 2010).
Antifungal Properties
- Numerous studies have highlighted the antifungal properties of compounds like canditriol. For instance, the antifungal effects of various natural compounds, including canditriol, against different Candida species, have been thoroughly investigated. These studies indicate a broader application of canditriol in addressing fungal-related health issues, with a focus on inhibiting yeast growth and biofilm formation (Anyim et al., 2005); (Hammer et al., 2004).
Effect on Biofilm Formation
- Canditriol's impact on biofilm formation by Candida species has been a focus of recent research. Studies indicate that certain concentrations of canditriol can effectively inhibit the formation of biofilms, a key factor in the persistence and resistance of fungal infections. This suggests its potential use in clinical settings for managing persistent fungal infections (Yapıcı et al., 2021).
Candida Tropicalis Growth Inhibition
- The effect of canditriol on the growth and adhesion properties of Candida tropicalis has been explored. It shows promising results in inhibiting yeast growth and interfering with yeast adhesion, which could contribute to the suppression of infections caused by this species (Morey et al., 2016).
Microbiological Transformation
- Research on the microbiological transformation of canditriol derivatives by various fungi, such as Mucor plumbeus, reveals insights into the biochemical pathways and potential applications of these compounds in medicinal chemistry and pharmaceutical research (Fraga et al., 2007).
Propiedades
Número CAS |
107656-75-7 |
|---|---|
Nombre del producto |
Canditriol |
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S,9R,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-2,15-diol |
InChI |
InChI=1S/C20H32O3/c1-12-13-5-6-14-19(3)8-4-7-18(2,11-21)15(19)9-16(22)20(14,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15-,16-,17+,18-,19+,20-/m1/s1 |
Clave InChI |
SMJRKTGCQAVGTN-SSKHUGDLSA-N |
SMILES isomérico |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)O)C)CO |
SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO |
SMILES canónico |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO |
Sinónimos |
7alpha,15alpha,18-trihydroxy-ent-kaur-16-ene canditriol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)
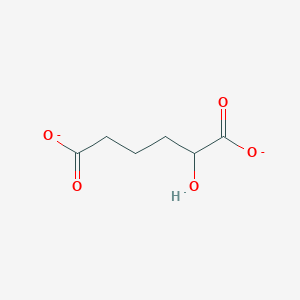
![(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1258924.png)
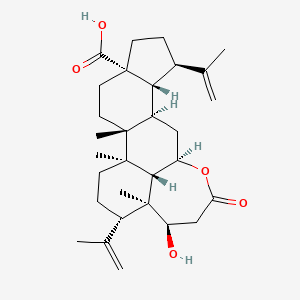
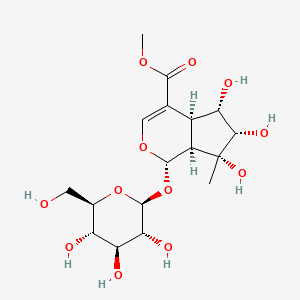
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
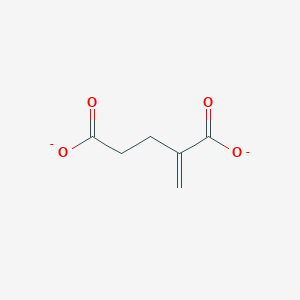
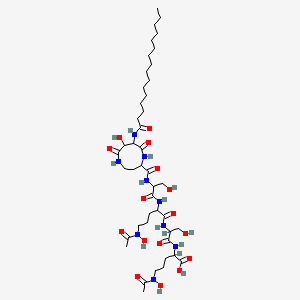
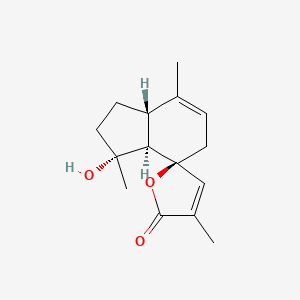
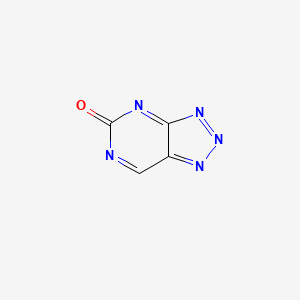
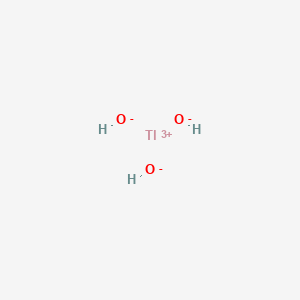
![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)
![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)
![(1S,4R,7S,9R,10R,13R,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B1258943.png)